2,5-Dibromo-4-(bromomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-4-(bromomethyl)phenol is an organic compound characterized by the presence of bromine atoms and a bromomethyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-(bromomethyl)phenol typically involves the bromination of phenol derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents. The reaction conditions often involve the use of solvents like acetic acid or chloroform and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-4-(bromomethyl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form less brominated derivatives.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a solvent like acetic acid.
Nucleophilic Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenol derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-4-(bromomethyl)phenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-4-(bromomethyl)phenol involves its interaction with various molecular targets. The bromine atoms and the phenol group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
This detailed article provides a comprehensive overview of 2,5-Dibromo-4-(bromomethyl)phenol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
109135-68-4 |
---|---|
Molekularformel |
C7H5Br3O |
Molekulargewicht |
344.83 g/mol |
IUPAC-Name |
2,5-dibromo-4-(bromomethyl)phenol |
InChI |
InChI=1S/C7H5Br3O/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2,11H,3H2 |
InChI-Schlüssel |
KUZLEYYGBHCMAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Br)O)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.